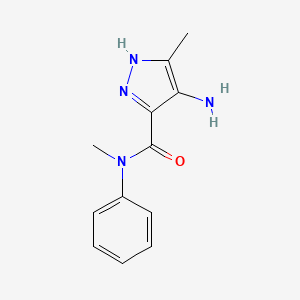

4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-8-10(13)11(15-14-8)12(17)16(2)9-6-4-3-5-7-9/h3-7H,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCAULCCRHLUCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)N(C)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds interact with various receptors and enzymes in the body .

Mode of Action

It is suggested that it might involve strong hydrogen bonding interactions between the nh moiety of the compound and the residual amino acids in the active site of the enzyme .

Biochemical Pathways

Similar compounds have been shown to affect a variety of pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been shown to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .

Biological Activity

4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (commonly referred to as 4-amino pyrazole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of 4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide is . The compound features a pyrazole ring substituted with an amino group and a phenyl moiety, which contributes to its biological activity.

Anticancer Activity

Research indicates that 4-amino pyrazole exhibits anticancer properties , particularly through its ability to inhibit the proliferation of various cancer cell lines. In vitro studies have demonstrated that derivatives of this compound can significantly reduce cell viability in cancer types such as liver (HepG2) and cervical (HeLa) cancers. For instance, a study reported that certain analogs displayed over 50% inhibition of cancer cell growth without affecting normal fibroblast cells, suggesting a selective toxicity towards cancerous cells .

Anti-inflammatory Activity

4-amino pyrazole has also been investigated for its anti-inflammatory effects . Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In one experiment, compounds related to 4-amino pyrazole demonstrated up to 85% inhibition of these cytokines at specific concentrations, comparable to standard anti-inflammatory drugs .

Anticonvulsant Properties

The compound has been explored for its potential as an anticonvulsant agent . Research has indicated that certain derivatives may exhibit significant anticonvulsant activity in animal models, highlighting the importance of structural modifications on efficacy .

The biological activities of 4-amino pyrazole are attributed to its interaction with various molecular targets:

- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression and inflammation.

- Modulation of Enzyme Activity : The presence of the amino group allows for hydrogen bonding with target enzymes, influencing their activity and leading to observed biological effects .

Case Studies

- Anticancer Efficacy : A study synthesized several derivatives of 4-amino pyrazole and evaluated their anticancer activity across multiple tumor cell lines. Results indicated that modifications at the N1 position significantly affected antiproliferative activity, with some compounds showing promising results against resistant cancer strains .

- Inflammation Models : In vivo studies using carrageenan-induced edema models demonstrated that certain derivatives exhibited potent anti-inflammatory effects comparable to established treatments like ibuprofen .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide exhibits promising anticancer properties. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the compound's effects on human glioblastoma (A172) and breast adenocarcinoma (MDA-MB-231) cell lines. The results indicated IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting significant antiproliferative activity .

| Cell Line | IC50 (µM) | Comparison with Doxorubicin |

|---|---|---|

| A172 (Glioblastoma) | < 10 | Lower |

| MDA-MB-231 (Breast) | < 15 | Lower |

Antimicrobial Properties

The compound also demonstrates notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study, it was found that the compound had minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .

Biochemical Applications

Enzyme Inhibition

4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide acts as an enzyme inhibitor, influencing various biochemical pathways. Its interaction with specific enzymes can modulate cellular processes, making it a candidate for drug development targeting diseases related to enzyme dysregulation.

Case Study: FXIa Inhibition

Research has identified derivatives of pyrazole compounds as potential inhibitors of Factor XIa (FXIa), which is crucial in anticoagulant drug discovery. The structure-activity relationship (SAR) studies indicated that modifications to the pyrazole scaffold significantly enhanced inhibitory potency .

Antioxidant Activity

The antioxidant properties of this compound have been explored extensively, revealing its ability to scavenge free radicals and reduce oxidative stress.

| Test Method | Result |

|---|---|

| ABTS Assay | High scavenging ability |

| FRAP Assay | Significant reducing power |

| ORAC Test | Strong antioxidant activity |

These findings suggest that the compound could be beneficial in developing therapies for oxidative stress-related diseases .

Material Science

In addition to its biological applications, 4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide is being investigated for its role in material science. Its unique chemical structure allows it to serve as a building block for synthesizing new materials with specific properties.

Comparison with Similar Compounds

Table 1: Substituent Effects on Melting Points and Yields

Key Observations :

- Halogenation (e.g., Cl, F in 3a, 3d) increases melting points due to enhanced intermolecular interactions .

- Bulky groups (e.g., di-t-butyl in 4k) may reduce solubility but improve metabolic stability .

- Electron-withdrawing substituents (e.g., cyano in 3a) lower yields compared to electron-donating groups .

Spectroscopic and Analytical Data

Table 2: NMR and Mass Spectrometry Comparisons

Key Observations :

Preparation Methods

General Synthetic Strategy

The synthesis of 4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide typically involves:

- Construction of the pyrazole ring via condensation reactions.

- Introduction of amino and methyl substituents at specific positions on the pyrazole ring.

- Formation of the carboxamide group at the 3-position.

- N-phenyl substitution on the carboxamide nitrogen.

Pyrazole Ring Formation

A common approach to synthesize 1H-pyrazole derivatives involves the reaction of β-arylchalcones or α,β-unsaturated ketones with hydrazine derivatives. For example, β-arylchalcones undergo epoxidation followed by hydrazine hydrate addition to yield pyrazoline intermediates, which upon dehydration give 3,5-diaryl-1H-pyrazoles. Similarly, condensation of hydrazines with α,β-ethylenic ketones in DMF produces pyrazolines that can be alkylated and oxidized to yield pyrazoles with desired substitutions.

Introduction of Amino and Methyl Groups

The 4-amino and 5-methyl substituents on the pyrazole ring can be introduced through selective functionalization steps:

- Amination at the 4-position is often achieved by nucleophilic substitution or reduction of nitro precursors.

- Methylation at the 5-position can be introduced via alkylation reactions using methylating agents or by starting from methyl-substituted precursors.

Carboxamide Formation and N-Phenyl Substitution

The key step in preparing 4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide involves forming the carboxamide group at the 3-position of the pyrazole and attaching the phenyl group to the amide nitrogen.

A representative method includes:

- Activation of the pyrazole-3-carboxylic acid or its derivative using carbonyldiimidazole (CDI) in anhydrous solvents such as DMF.

- Subsequent reaction with aniline or substituted anilines to form the N-phenyl carboxamide.

For example, a related compound, N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamide, was synthesized by refluxing the pyrazole derivative with CDI in DMF, followed by addition of cyclopropylamine or aniline derivatives, yielding the corresponding carboxamide products after chromatographic purification.

Representative Preparation Procedure (Adapted)

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Pyrazole ring formation | Condensation of α,β-unsaturated ketone with hydrazine hydrate in ethanol under reflux | Formation of 1H-pyrazole core | Hydrazine hydrate addition leads to pyrazoline intermediate, dehydration yields pyrazole |

| 2. Introduction of 4-amino group | Reduction of nitro precursor or direct amination | 4-amino substitution on pyrazole | Catalytic hydrogenation or chemical reduction methods |

| 3. Methylation at 5-position | Alkylation using methyl iodide or methyl-substituted starting material | 5-methyl substitution | Controlled alkylation conditions to avoid poly-substitution |

| 4. Activation of carboxylic acid | Reaction with CDI in anhydrous DMF at reflux | Formation of reactive intermediate | CDI activates carboxyl group for amide bond formation |

| 5. Amide bond formation | Addition of aniline or phenylamine at room temperature | Formation of N-phenyl carboxamide | Stirring for several hours followed by purification |

Research Findings and Yields

- The reaction of pyrazole derivatives with CDI and aniline derivatives typically yields the target carboxamide in moderate to good yields (45-60% range) after chromatographic purification.

- The melting points and spectroscopic data (IR, 1H-NMR) confirm the formation of the desired pyrazole carboxamide products.

- Functional group analysis shows characteristic IR bands for amide carbonyl (~1650 cm⁻¹), NH stretching (~3300-3400 cm⁻¹), and pyrazole ring vibrations.

- The synthetic routes are reproducible and scalable with proper control of reaction conditions.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-N,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves condensation of substituted hydrazines with β-keto esters or amides. For example, microwave-assisted synthesis (80–120°C, DMF solvent) can reduce reaction times by 40–60% compared to conventional heating . Optimization requires monitoring temperature, solvent polarity (e.g., DMF vs. ethanol), and stoichiometric ratios of reagents. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) is critical for isolating the carboxamide product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : NMR confirms substitution patterns (e.g., phenyl protons at δ 7.2–7.5 ppm, pyrazole NH at δ 5.8–6.2 ppm). NMR identifies carbonyl carbons (C=O at ~165 ppm) .

- X-ray crystallography : Resolves bond angles (e.g., pyrazole ring planarity) and hydrogen-bonding networks (e.g., NH···O interactions) .

- HRMS : Validates molecular formula (e.g., [M+H] at m/z 314.1432 for CHNO) .

Q. How can researchers design initial biological assays to evaluate this compound’s activity?

- Methodological Answer :

- In vitro screening : Use enzyme-linked assays (e.g., kinase inhibition) with IC determination. For example, pyrazole carboxamides often target COX-2 or MAPK pathways .

- Cell viability assays : Test against cancer lines (e.g., MCF-7, HepG2) with MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 μM) .

Advanced Research Questions

Q. How do substituent variations on the pyrazole and phenyl rings affect bioactivity?

- Methodological Answer :

- SAR Studies : Replace methyl groups with halogens (e.g., Cl, F) or electron-withdrawing groups (e.g., NO) to modulate lipophilicity (logP) and target binding. For example, fluorination at the phenyl ring increases blood-brain barrier permeability .

- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict electronic effects and docking simulations (AutoDock Vina) to assess binding affinity to proteins like EGFR .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC values across studies)?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays, cell passage numbers). Variations in buffer pH or serum content can alter results by >20% .

- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics or thermal shift assays for target engagement .

Q. How can crystallographic data inform the design of analogs with improved metabolic stability?

- Methodological Answer :

- Analyze X-ray structures to identify metabolically labile sites (e.g., NH groups prone to oxidation). Introduce steric hindrance (e.g., tert-butyl substituents) or replace NH with bioisosteres (e.g., methyloxadiazole) .

- Use metabolic stability assays (e.g., microsomal half-life in human liver microsomes) to prioritize analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.